8-Bromo-5-hydrazinylquinoline
Description
8-Bromo-5-hydrazinylquinoline is a brominated quinoline derivative featuring a hydrazine group at the C5 position and a bromine atom at C6. The hydrazinyl group enables participation in condensation reactions (e.g., hydrazone formation), while the bromine atom facilitates cross-coupling reactions, making it a valuable synthetic intermediate .
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(8-bromoquinolin-5-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-4-8(13-11)6-2-1-5-12-9(6)7/h1-5,13H,11H2 |
InChI Key |
GSKOAKGTHHKVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-hydrazinylquinoline typically involves the bromination of quinoline followed by the introduction of the hydrazine group. One common method involves the bromination of quinoline using bromine in the presence of a catalyst such as aluminum chloride. The resulting 8-bromoquinoline is then reacted with hydrazine hydrate to yield 8-Bromo-5-hydrazinylquinoline .
Industrial Production Methods: Industrial production of 8-Bromo-5-hydrazinylquinoline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-hydrazinylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
8-Bromo-5-hydrazinylquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 8-Bromo-5-hydrazinylquinoline involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or proteins. The bromine atom can also participate in halogen bonding, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 8-Bromo-5-hydrazinylquinoline and related brominated quinolines:
Research Findings and Trends
- Synthetic Efficiency: Copper-catalyzed methods () for 8-Bromo-5-hydrazinylquinoline avoid isomerization issues seen in traditional electrophilic bromination of isoquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
